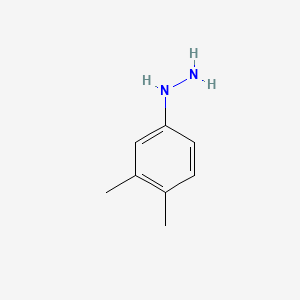

(3,4-Dimethylphenyl)hydrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(10-9)5-7(6)2/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHREEHAAAECOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13636-53-8 | |

| Record name | 1-(3,4-Dimethylphenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethylphenyl)hydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPJ8XTM3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Core Building Block in Advanced Organic Synthesis

(3,4-Dimethylphenyl)hydrazine serves as a crucial precursor in the synthesis of a variety of organic molecules, most notably heterocyclic compounds. nbinno.com Its bifunctional nature, containing both a nucleophilic hydrazine (B178648) moiety and a substituted aromatic ring, allows for a range of chemical transformations. This reactivity is harnessed by chemists to construct intricate ring systems that form the backbone of many important chemical entities. google.com

The primary application of this compound lies in its role as a key intermediate for creating pharmaceuticals, agrochemicals, and dyes. nbinno.com Its structural features are particularly well-suited for reactions that form carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental steps in the synthesis of numerous heterocyclic scaffolds.

A prominent application of this compound is in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in many biologically active molecules. The reaction of this compound or its hydrochloride salt with β-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, is a common and efficient method for constructing the pyrazole ring. mdpi.comnih.gov For instance, its reaction with ethyl acetoacetate (B1235776) leads to the formation of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one, a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.

Another cornerstone reaction involving this compound is the Fischer indole (B1671886) synthesis. This classic reaction, discovered by Emil Fischer, allows for the preparation of indole rings from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com The indole scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents, including antimigraine drugs of the triptan class. wikipedia.orgrsc.org The substitution pattern on the phenyl ring of this compound allows for the synthesis of specifically functionalized indole derivatives, which is critical for tuning the biological activity of the final molecule. rsc.org

The table below summarizes the synthesis of a pyrazole derivative, a key reaction highlighting the utility of this compound.

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Ethyl acetoacetate | 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one | Intermediate for Eltrombopag |

Historical Context and Evolution of Its Research Trajectories

The story of (3,4-Dimethylphenyl)hydrazine is intrinsically linked to the broader history of hydrazine (B178648) chemistry, which began with the pioneering work of Hermann Emil Fischer. In 1875, Fischer reported the first characterization of a hydrazine derivative, phenylhydrazine (B124118), which he prepared by the reduction of a phenyl diazonium salt. wikipedia.orgchemeurope.com This discovery was not merely the synthesis of a new compound but the unveiling of a new class of reagents that would prove to be immensely valuable. fi.edunobelprize.org

The true potential of phenylhydrazine and its derivatives began to unfold with Fischer's subsequent invention of the Fischer indole (B1671886) synthesis in 1883. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction provided a remarkably effective method for synthesizing indoles, which were otherwise difficult to access. testbook.comnumberanalytics.com This breakthrough marked a pivotal moment in heterocyclic chemistry and laid the foundation for over a century of research into indole-containing compounds. rsc.orgnumberanalytics.com

The research trajectory for substituted phenylhydrazines, including the (3,4-Dimethylphenyl) derivative, evolved from these foundational discoveries. Initially, research focused on exploring the scope and mechanism of the Fischer indole synthesis and other reactions of hydrazines. numberanalytics.commsu.edu As the fields of medicinal and materials chemistry advanced, the focus shifted towards the targeted synthesis of molecules with specific functions. Substituted phenylhydrazines became essential tools in this endeavor, allowing chemists to introduce specific structural motifs into larger, more complex molecules. google.comrsc.org

The development of pharmaceuticals like fluconazole (B54011) and various pesticides, which contain heterocyclic rings derived from hydrazine, illustrates this evolution. wikipedia.org The specific substitution pattern of this compound allows for the precise construction of molecular architectures required for biological activity, as seen in the synthesis of modern drugs. The journey of this compound from a derivative of a 19th-century discovery to a key component in modern drug development highlights the enduring legacy of fundamental chemical research. fi.eduwikipedia.org

Synthetic Routes to this compound and its Salts: A Detailed Examination

The chemical compound this compound is a significant intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. This article provides a focused exploration of the established and scalable methods for its preparation, including the formation of its hydrochloride salt.

Chemical Reactivity and Derivatization Strategies of 3,4 Dimethylphenyl Hydrazine

Fundamental Reaction Pathways

The reaction pathways of (3,4-Dimethylphenyl)hydrazine are dictated by the two adjacent nitrogen atoms, which can undergo oxidation, participate in reductive sequences via derivatives, and act as potent nucleophiles.

Oxidative Transformations to Azo Compounds

The oxidation of arylhydrazines, including this compound, is a direct route to the synthesis of azo compounds, which are characterized by the −N=N− functional group. This oxidative dehydrogenation of the N−H bonds in the hydrazine (B178648) moiety can be accomplished using a variety of oxidizing agents. nih.govacs.org

Traditional methods often employed strong, stoichiometric oxidants like manganese dioxide (MnO2) or potassium permanganate (B83412) (KMnO4). nih.gov However, contemporary organic synthesis favors milder, more sustainable, and selective methods. Recent advancements have introduced metal-free oxidative systems that operate under mild conditions. For instance, trichloroisocyanuric acid (TCCA) has been shown to be a highly efficient, metal-free oxidant for converting hydrazines to a broad range of azo compounds in excellent yields. organic-chemistry.org Other modern approaches include the use of tert-butyl nitrite (B80452) in ethanol (B145695) at ambient temperature, which provides a general and eco-friendly route to azobenzenes. nih.govacs.org Visible-light-promoted methods using a non-metal photo-redox catalyst like Eosin Y with air as the terminal oxidant also represent a sustainable pathway for this transformation. rsc.org Electrochemical methods, which use electrons as clean oxidants, have also been developed for the dehydrogenation of hydrazines. rsc.org

The general transformation is as follows: this compound → 1,2-bis(3,4-dimethylphenyl)diazene

Table 1: Selected Modern Reagents for Oxidative Dehydrogenation of Hydrazines

| Oxidizing System | Key Features |

|---|---|

| Trichloroisocyanuric acid (TCCA) | Metal-free, mild conditions, high efficiency. organic-chemistry.org |

| tert-Butyl nitrite (TBN) in EtOH | Proceeds at room temperature, eco-friendly solvent. nih.govacs.org |

| Eosin Y / Visible Light / Air | Sustainable, uses air as the oxidant. rsc.org |

Reductive Conversions to Hydrazine Derivatives

The direct reduction of this compound itself is not a common transformation. Instead, a more synthetically useful reductive pathway involves a two-step sequence: condensation followed by reduction. First, this compound is reacted with an aldehyde or ketone to form the corresponding (3,4-Dimethylphenyl)hydrazone. This hydrazone derivative, which contains a C=N double bond, is then selectively reduced to yield a 1,2-disubstituted hydrazine derivative.

The reduction of the hydrazone C=N bond can be achieved with various reducing agents. nih.gov While powerful reagents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective agents such as sodium cyanoborohydride (NaBH3CN) or pyridine (B92270) borane (B79455) are often preferred to avoid side reactions. nih.gov A particularly practical method involves the use of primary amine borane complexes, such as t-butylamine borane, which can be generated in situ and are highly effective for reducing N,N-disubstituted hydrazones to their corresponding hydrazines in excellent yields under moderately low pH. nih.govnsf.gov

Reaction Scheme:

Hydrazone Formation: this compound + R1(R2)C=O → (3,4-Dimethylphenyl)hydrazone

Reduction: (3,4-Dimethylphenyl)hydrazone + [Reducing Agent] → 1-(Alkyl)-2-(3,4-dimethylphenyl)hydrazine

Nucleophilic Substitution Reactions for Diverse Phenylhydrazine (B124118) Derivatives

The nitrogen atoms of the hydrazine group in this compound are nucleophilic, allowing them to participate in substitution reactions with various electrophiles. Direct alkylation of hydrazines with alkyl halides is a common method to form N-C bonds. However, this approach can be complicated by issues of selectivity, as overalkylation can readily occur, leading to a mixture of mono-, di-, and tri-substituted products.

To achieve more selective alkylation, modern synthetic strategies often employ a metalation step followed by the addition of an electrophile. d-nb.info For instance, the hydrazine can be treated with a strong base like n-butyllithium (n-BuLi) to form a nitrogen dianion. This highly nucleophilic species can then be reacted sequentially with different alkylating agents to produce specifically substituted hydrazine derivatives in a controlled manner. d-nb.info This method provides a more direct and efficient route to complex hydrazine derivatives compared to multi-step processes involving protecting groups. d-nb.info

Cyclocondensation Reactions for Heterocyclic Ring Formation

Cyclocondensation reactions are cornerstone strategies in heterocyclic chemistry, where a bifunctional molecule reacts with another to form a ring system, typically with the elimination of a small molecule like water. This compound is an excellent substrate for these reactions, acting as a dinucleophile to react with 1,3-dielectrophiles to form five-membered heterocyclic rings.

Synthesis of Pyrazoline Derivatives

Pyrazolines and their oxidized counterparts, pyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry. The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and highly effective method for synthesizing this ring system, known as the Knorr pyrazole (B372694) synthesis. name-reaction.comresearchgate.netnih.gov

A prominent example of pyrazole synthesis is the reaction of this compound with a β-ketoester, such as ethyl acetoacetate (B1235776). This reaction proceeds under acidic or thermal conditions and leads to the formation of a pyrazolone (B3327878), a keto-derivative of pyrazole. chemhelpasap.com

The mechanism involves two key steps:

Hydrazone Formation: The more nucleophilic α-nitrogen of the this compound attacks the ketone carbonyl of the ethyl acetoacetate, followed by dehydration, to form an intermediate hydrazone. chemhelpasap.com

Intramolecular Cyclization: The terminal β-nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol, resulting in the formation of the stable five-membered pyrazolone ring. chemhelpasap.com

The resulting pyrazolone exists in tautomeric forms, including an enol tautomer which imparts aromaticity to the heterocyclic ring. chemhelpasap.com

Table 2: Knorr-type Cyclocondensation of this compound

| Reactant 1 | Reactant 2 | Product |

|---|

This reaction is highly efficient and is a foundational method for accessing a wide variety of substituted pyrazole and pyrazolone derivatives. jk-sci.comrsc.orgbeilstein-journals.org

Compound Index

Table 3: List of Chemical Compounds

| Compound Name | Functional Group / Class |

|---|---|

| This compound | Arylhydrazine |

| 1,2-bis(3,4-dimethylphenyl)diazene | Azo Compound |

| 1-(Alkyl)-2-(3,4-dimethylphenyl)hydrazine | Disubstituted Hydrazine |

| 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Pyrazolone |

| Eosin Y | Photo-redox Catalyst |

| Ethanol | Solvent |

| Ethyl acetoacetate | β-Ketoester |

| Lithium aluminum hydride (LiAlH4) | Reducing Agent |

| Manganese dioxide (MnO2) | Oxidizing Agent |

| n-Butyllithium (n-BuLi) | Strong Base |

| Potassium permanganate (KMnO4) | Oxidizing Agent |

| Pyridine borane | Reducing Agent |

| Sodium cyanoborohydride (NaBH3CN) | Reducing Agent |

| t-Butylamine borane | Reducing Agent |

| tert-Butyl nitrite (TBN) | Oxidizing Agent |

Mechanistic Investigations into Pyrazoline Formation Efficiency

The formation of pyrazolines from this compound and α,β-unsaturated ketones, such as chalcones, proceeds through a well-established reaction mechanism involving nucleophilic addition followed by cyclization. The efficiency of this transformation is governed by several factors inherent to the reaction pathway.

The generally accepted mechanism commences with the nucleophilic attack of the terminal nitrogen atom of this compound onto the β-carbon of the α,β-unsaturated carbonyl system. This Michael-type addition leads to the formation of a hydrazone intermediate. The subsequent and crucial step is an intramolecular cyclization, where the other nitrogen atom of the hydrazine moiety attacks the carbonyl carbon. This is followed by dehydration, which results in the formation of the stable five-membered dihydropyrazole, or pyrazoline, ring.

The efficiency of pyrazoline formation can be influenced by the electronic nature of the substituents on both the chalcone (B49325) and the hydrazine. The rate-determining step is often considered the initial nucleophilic attack or the final cyclization. The geometric configuration of the intermediate hydrazone can also play a role; it must adopt a conformation that allows for the intramolecular cyclization to occur effectively.

Synthesis of 1,3,5-Triaryl-2-pyrazolines from Chalcone Precursors

A significant application of this compound in heterocyclic synthesis is its reaction with chalcone precursors to yield 1,3,5-triaryl-2-pyrazoline derivatives. This synthesis is typically achieved through a condensation reaction under acidic conditions.

The standard procedure involves reacting the appropriate chalcone with this compound hydrochloride in a suitable solvent, most commonly glacial acetic acid. The mixture is heated to reflux for several hours to ensure the completion of the reaction. The presence of an acid catalyst facilitates both the initial formation of the hydrazone intermediate and the subsequent cyclization and dehydration steps. Upon completion, the reaction mixture is typically poured onto crushed ice, causing the 1-(3,4-dimethylphenyl)-3,5-diaryl-2-pyrazoline product to precipitate, which can then be purified by recrystallization.

Research has explored methods to optimize this synthesis. For instance, the use of ultrasound irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.

| Method | Solvent | Catalyst | Time | Yield | Reference |

| Conventional Heating | Glacial Acetic Acid | HCl | 5–8 hours | Good | wikipedia.org |

| Ultrasound Irradiation | Acetic Acid / Water | Sodium Acetate | 1.5–2 hours | 83–96% | nih.gov |

This table presents a comparison of reaction conditions for the synthesis of 1,3,5-triaryl-2-pyrazolines.

Formation of 2-(3,4-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid Ethyl Ester

The synthesis of pyrazole derivatives bearing functional groups at the 4- and 5-positions can be achieved by reacting this compound with appropriate 1,3-dicarbonyl compounds or their equivalents. The formation of 2-(3,4-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester follows a classic pathway for pyrazolone synthesis.

This reaction is typically performed by the condensation of this compound with diethyl 2-(ethoxymethylene)malonate (DEEM). The reaction proceeds in two main stages: an initial nucleophilic substitution where the hydrazine displaces the ethoxy group from DEEM, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto one of the ester carbonyls, eliminating a molecule of ethanol. This cyclization directly yields the target pyrazole ring system with the desired substituents at the N1, C4, and C5 positions. The reaction is often carried out by heating the reactants in a solvent such as ethanol.

Preparation of 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one: Reaction Time and Solvent Optimization

The compound 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one is synthesized via the cyclocondensation reaction between this compound and a β-ketoester, typically ethyl acetoacetate. This reaction is a cornerstone in the synthesis of pyrazolinone heterocycles. The process involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of ethanol to furnish the final product.

The efficiency of this synthesis is highly dependent on the reaction conditions, particularly the choice of solvent and the reaction time and temperature. Optimization studies have shown that various solvents can be employed, each affecting the reaction rate and final yield. For instance, conducting the reaction in ethanol or methanol (B129727) under reflux is a common practice. Glacial acetic acid can also be used as both a solvent and a catalyst. The optimal reaction time is linked to the temperature; higher temperatures generally lead to shorter reaction times but may require more careful control to avoid side reactions.

| Solvent | Temperature | Time | Outcome | Reference |

| Methanol | Reflux | ~10 hours | Good Yield | mdpi.com |

| Ethanol | Reflux | 1.5 hours | Good Yield | chemsynthesis.com |

| Ethanol | 0 °C | 24 hours | Good Yield | google.com |

| None (Neat) | 80-90 °C | 1.5 hours | ~100% Yield | libretexts.org |

This table summarizes various reaction conditions for the synthesis of pyrazolin-5-one derivatives from hydrazines and ethyl acetoacetate.

Applications in Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a prominent and versatile chemical reaction for constructing the indole ring system. wikipedia.org Discovered by Emil Fischer in 1883, the reaction involves treating an arylhydrazine, such as this compound, with an aldehyde or a ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through a key sequence of steps: initial formation of a phenylhydrazone, tautomerization to an enamine, and a nih.govnih.gov-sigmatropic rearrangement, which is the reaction's characteristic step. nih.gov This rearrangement is followed by the loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The use of this compound in this reaction leads to the formation of indoles specifically substituted with methyl groups at the 5- and 6-positions of the indole core.

Generation of Indolecarboxamide Derivatives

The Fischer indole synthesis allows for the introduction of a wide variety of substituents onto the indole ring based on the structure of the carbonyl precursor. To generate indolecarboxamide derivatives, a keto-amide is required as the carbonyl partner for the reaction with this compound.

In this strategy, a compound containing both a ketone functionality and an amide group (e.g., a pyruvamido derivative) is reacted with this compound under standard Fischer indole conditions. The reaction proceeds via the formation of the corresponding hydrazone at the keto group. Subsequent acid-catalyzed cyclization yields the indole ring. The amide functionality, being unreactive under these conditions, is carried through the synthesis and appears as a substituent on the final indole product, typically at the 2-position if a pyruvamido derivative is used. This approach provides a direct route to 5,6-dimethylindole-2-carboxamides, which are valuable scaffolds in medicinal chemistry.

Reaction Optimization for Indole Ring Formation

The success and yield of the Fischer indole synthesis are highly dependent on the reaction conditions, with the choice of acid catalyst being a critical parameter. nih.gov Both Brønsted and Lewis acids can be employed to promote the cyclization. wikipedia.orgnih.gov The optimization of the reaction involves selecting the appropriate catalyst, solvent, and temperature for the specific substrates being used.

Commonly used catalysts include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as polyphosphoric acid (PPA), which can also serve as the solvent. wikipedia.orgmdpi.com Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective. nih.gov The choice of catalyst can influence the regioselectivity of the reaction when unsymmetrical ketones are used. The reaction temperature is another key variable, with many preparations requiring elevated temperatures to drive the rearrangement and cyclization steps. Solvents range from protic acids like acetic acid to non-polar solvents when Lewis acids are used.

| Catalyst Type | Examples | Typical Conditions | Reference |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Heating in a protic solvent (e.g., acetic acid, ethanol) | wikipedia.orgnih.gov |

| Polyphosphoric Acid (PPA) | Heating, often used as both catalyst and solvent | wikipedia.orgmdpi.com | |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Heating in a less polar solvent | nih.gov |

This table outlines common catalysts and conditions used for the optimization of the Fischer Indole Synthesis.

Formation of Hydrazone Compounds

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=NNH₂. They are typically formed through the reaction of a hydrazine derivative with a ketone or an aldehyde. wikipedia.org This reaction is a nucleophilic addition-elimination, also known as a condensation reaction, where the nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon. researchgate.netyoutube.com The initial addition product, a hemiaminal-like intermediate, subsequently loses a molecule of water to form the stable C=N double bond of the hydrazone. youtube.comlibretexts.org

This compound readily undergoes condensation reactions with aromatic aldehydes and ketones to yield the corresponding (3,4-dimethylphenyl)hydrazones. This reaction is a well-established method for synthesizing hydrazone derivatives. researchgate.net The reaction mechanism is analogous to general hydrazone formation and involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the aromatic aldehyde or ketone. libretexts.org

Typically, the reaction is carried out by refluxing equimolar amounts of this compound (often in its hydrochloride salt form) and the aromatic carbonyl compound in a suitable solvent, such as ethanol. researchgate.net The reaction is generally catalyzed by the addition of a small amount of acid, like glacial acetic acid, which facilitates the dehydration step. researchgate.net Aromatic hydrazines are known to be more reactive towards carbonyl compounds compared to their aliphatic counterparts. nih.gov The resulting hydrazones are often crystalline solids and can be purified by recrystallization.

The reaction of this compound with various aromatic carbonyl compounds provides a versatile route to a wide range of hydrazone derivatives.

Table 1: Examples of Condensation Reactions

| This compound | Aromatic Carbonyl Compound | Resulting Hydrazone Product |

|---|---|---|

|  |  |

| This compound | Benzaldehyde | Benzaldehyde (3,4-dimethylphenyl)hydrazone |

|  |  |

| This compound | Acetophenone | Acetophenone (3,4-dimethylphenyl)hydrazone |

|  |  |

| This compound | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde (3,4-dimethylphenyl)hydrazone |

N-Nitrosation Reactions and Derivative Formation

Arylhydrazines can react with nitrosating agents to form N-nitroso derivatives. rsc.org this compound is susceptible to nitrosation at the terminal nitrogen atom (-NH₂) to form N-Nitroso-(3,4-dimethylphenyl)hydrazine. This reaction typically involves treating the hydrazine with a source of the nitrosonium ion (NO⁺). wikipedia.org

A common laboratory method for N-nitrosation is the use of nitrous acid (HNO₂), which is usually generated in situ by reacting an alkali metal nitrite, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., 0-5 °C). wikipedia.org The electrophilic nitrosonium ion attacks the nucleophilic terminal nitrogen of the hydrazine, leading to the formation of the N-nitroso compound. wikipedia.org The primary product of the reaction between nitrous acid and an arylhydrazine is the 1-aryl-1-nitrosohydrazine. rsc.org

The resulting derivative, N-Nitroso-(3,4-dimethylphenyl)hydrazine, also known by its IUPAC name N-(3,4-dimethylphenyl)nitrous hydrazide, is a stable compound that has been characterized. veeprho.com

Table 2: N-Nitrosation of this compound

| Reactant | Reagent | Product | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Nitrous Acid (HNO₂) | N-Nitroso-(3,4-dimethylphenyl)hydrazine | C₈H₁₁N₃O | 165.19 veeprho.com |

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role in Pharmaceutical Intermediate Synthesis

The compound serves as a critical building block in the development of pharmaceutical intermediates, primarily due to its ability to participate in cyclization and condensation reactions. These reactions lead to the formation of core molecular scaffolds found in numerous biologically active compounds.

(3,4-Dimethylphenyl)hydrazine is an important precursor for synthesizing nitrogen-containing heterocyclic compounds, which are foundational structures in medicinal chemistry. Its primary application in this area is in the formation of indole (B1671886) and pyrazole (B372694) rings.

Fischer Indole Synthesis : As a substituted phenylhydrazine (B124118), it can undergo the Fischer indole synthesis, a classic and powerful acid-catalyzed reaction with aldehydes or ketones. This reaction first forms a phenylhydrazone intermediate, which then rearranges and cyclizes to produce an indole derivative. wikipedia.orgthermofisher.comalfa-chemistry.com Indoles are a ubiquitous scaffold in pharmaceuticals and natural products. The reaction allows for the incorporation of the (3,4-dimethylphenyl) moiety into the final indole structure, creating 5,6-dimethyl-substituted indoles. wikipedia.orgjk-sci.comtcichemicals.com

Pyrazole Synthesis : The compound is widely used in the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms and are featured in many pharmaceutical agents. The standard method involves a condensation reaction between a 1,3-dicarbonyl compound and this compound. nih.govmdpi.com This reaction provides a direct route to 1-(3,4-dimethylphenyl)-substituted pyrazoles, which are key intermediates in drug development. nih.govresearchgate.net

A notable and specific application of this compound is its role as a key intermediate in the synthesis of precursors for Eltrombopag. Eltrombopag is a thrombopoietin receptor agonist, and its molecular structure contains a 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene moiety.

The synthesis involves a condensation cyclization reaction between this compound and a substituted hydrazono-oxo-butanoate intermediate. This reaction constructs the central pyrazolone (B3327878) ring of the drug, directly incorporating the 3,4-dimethylphenyl group into the final active pharmaceutical ingredient's scaffold. This specific application underscores the compound's importance in the production of modern pharmaceuticals.

Table 1: Key Reaction in Eltrombopag Precursor Synthesis

| Reactant 1 | Reactant 2 | Product Type | Significance |

| (Z)-2-[3'-(2'-hydroxy-3-carboxy-biphenyl)hydrazono]-3-oxobutanoate | This compound | Substituted Pyrazolone | Forms the core heterocyclic structure of Eltrombopag. |

This compound readily reacts with carbonyl compounds (aldehydes and ketones) to form stable derivatives known as hydrazones. This condensation reaction is a fundamental transformation in organic chemistry. The resulting (3,4-dimethylphenyl)hydrazones are themselves a class of compounds investigated for a range of biological activities. The hydrazone functional group (-C=N-NH-) is a key structural motif in many compounds explored in medicinal chemistry research.

The synthesis of these hydrazones serves as a common first step in building more complex molecules or for direct investigation of their chemical and biological properties. The specific substitution pattern on the phenyl ring can influence the properties of the resulting hydrazone.

The chemical reactivity of this compound allows for its extensive derivatization to create libraries of new compounds for biological screening. Beyond the synthesis of indoles, pyrazoles, and hydrazones, the hydrazine (B178648) moiety can be acylated or participate in other coupling reactions to generate a wide array of novel nitrogen-containing molecules. These derivatization strategies are fundamental in drug discovery programs aimed at identifying new molecular entities with potential utility. The 3,4-dimethyl substitution pattern provides a specific lipophilic and electronic character to the resulting derivatives, which can be crucial for their interaction with biological targets.

Contributions to Agrochemical Development

The utility of this compound and its derivatives extends into the field of agrochemical research. The heterocyclic scaffolds derived from this precursor, particularly pyrazoles, are prominent in compounds developed for agricultural applications. cymitquimica.com

This compound serves as an intermediate in the synthesis of compounds for agricultural research, including potential fungicides, insecticides, and nitrification inhibitors. researchgate.netcymitquimica.com

Pyrazole-based Fungicides and Insecticides : The pyrazole ring is a well-established "pharmacophore" in many commercial agrochemicals. nih.gov Synthesizing 1-(3,4-dimethylphenyl)pyrazoles through condensation reactions provides novel candidates for screening as potential fungicides or insecticides. Research in this area focuses on creating structural analogues of known active compounds to explore new chemical space. researchgate.netnih.gov

Nitrification Inhibitors : A significant application in this field is related to the synthesis of 3,4-dimethylpyrazole phosphate (B84403) (DMPP), a known nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency. researchgate.net While DMPP itself is not synthesized from this compound, the underlying 3,4-dimethylpyrazole scaffold highlights the importance of this substitution pattern in agrochemical research. The synthesis of related pyrazole structures from this compound is a strategy explored in the development of new agricultural compounds.

Utilization as Versatile Building Blocks for Novel Heterocyclic Systems

The core of this compound's application in this context lies in its role as a precursor to 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone. This intermediate is adeptly employed to construct a variety of heterocyclic structures, leveraging the reactivity of the phthalazinone nucleus.

Construction of Substituted Phthalazinone Derivatives

The synthesis of substituted phthalazinone derivatives from 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone is a key area of research. The lactam-lactim tautomerism of the phthalazinone ring system allows for selective functionalization. One common strategy involves the N-alkylation of the phthalazinone nitrogen.

For instance, the reaction of 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone with ethyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate in dry acetone (B3395972) leads to the formation of ethyl [4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl]acetate. This derivative serves as a platform for further molecular elaborations. Subsequent treatment of this ester with hydrazine hydrate (B1144303) yields the corresponding acetohydrazide, a crucial intermediate for synthesizing various other heterocyclic systems. nih.govresearchgate.netjocpr.com

Detailed research findings have demonstrated the successful synthesis of various N-substituted phthalazinone derivatives. The reaction conditions and yields for the synthesis of key intermediates are summarized in the table below.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone | Ethyl bromoacetate | Ethyl [4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl]acetate | Anhydrous K2CO3, Dry Acetone, Reflux | 85 | jocpr.com |

| Ethyl [4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl]acetate | Hydrazine hydrate | [4-(3,4-Dimethylphenyl)-1(2H)-oxophthalazin-2-yl]acetic acid hydrazide | Ethanol (B145695), Reflux | 90 | nih.gov |

Exploration of Fused Annulated Heterocycles with Phthalazine (B143731) Nucleus

The true versatility of this compound as a precursor is showcased in the synthesis of fused heterocyclic systems, where the phthalazinone nucleus is annulated with other heterocyclic rings. These fused systems are of significant interest due to their potential biological activities.

A primary route to these fused heterocycles involves the cyclization of appropriately substituted phthalazinone derivatives. For example, the [4-(3,4-Dimethylphenyl)-1(2H)-oxophthalazin-2-yl]acetic acid hydrazide intermediate can be utilized to construct fused triazolo, oxadiazolo, thiadiazolo, and pyrazolo phthalazine derivatives. nih.govresearchgate.net

The synthesis of fused nih.govresearchgate.netfayoum.edu.egtriazolo[3,4-a]phthalazines is a well-documented application. The reaction of 1-hydrazino-4-(3,4-dimethylphenyl)phthalazine with various reagents can lead to the formation of the fused triazole ring. For instance, treatment with carbon disulfide in the presence of potassium hydroxide, followed by reaction with hydrazine hydrate, yields the corresponding triazolophthalazine. jocpr.com

Furthermore, the acetohydrazide derivative can be cyclized under different conditions to afford a variety of fused heterocycles. Reaction with acetic anhydride (B1165640) can lead to an oxadiazole ring, while treatment with phosphorus pentasulfide can yield a thiadiazole ring. The reaction with acetylacetone (B45752) can be employed to construct a pyrazole ring fused to the phthalazine core. nih.gov

The following table summarizes the synthesis of various fused heterocyclic systems starting from derivatives of 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone.

| Starting Material | Reagent(s) | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 1-Hydrazino-4-(3,4-dimethylphenyl)phthalazine | CS2, KOH; then Hydrazine hydrate | nih.govresearchgate.netfayoum.edu.egTriazolo[3,4-a]phthalazine | jocpr.com |

| [4-(3,4-Dimethylphenyl)-1(2H)-oxophthalazin-2-yl]acetic acid hydrazide | Acetic anhydride | 1,3,4-Oxadiazolo-phthalazine derivative | nih.gov |

| [4-(3,4-Dimethylphenyl)-1(2H)-oxophthalazin-2-yl]acetic acid hydrazide | Phosphorus pentasulfide | 1,3,4-Thiadiazolo-phthalazine derivative | nih.gov |

| [4-(3,4-Dimethylphenyl)-1(2H)-oxophthalazin-2-yl]acetic acid hydrazide | Acetylacetone | Pyrazolo-phthalazine derivative | nih.gov |

Mechanistic and Structure Reactivity Relationship Studies of 3,4 Dimethylphenyl Hydrazine

Influence of Methyl Group Positions on Reactivity and Electronic Properties

The reactivity of phenylhydrazine (B124118) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In (3,4-dimethylphenyl)hydrazine, the two methyl groups are electron-donating, which increases the electron density of the phenyl ring and influences the nucleophilicity of the hydrazine (B178648) moiety.

Electronic Effects:

The presence of electron-donating groups like methyl (-CH3) generally enhances the reactivity of phenylhydrazine in reactions where the hydrazine acts as a nucleophile. taylorandfrancis.commdpi.com This increased reactivity is attributed to the positive inductive (+I) and hyperconjugation effects of the methyl groups, which push electron density into the aromatic ring. This, in turn, increases the electron density on the nitrogen atoms of the hydrazine group, making them more nucleophilic.

Studies on substituted phenylhydrazines have shown that electron-donating groups increase the rate of reactions such as the formation of phenylhydrazones, a key step in the Fischer indole (B1671886) synthesis. nih.govalfa-chemistry.comwikipedia.orgbyjus.com The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of an aldehyde or ketone. ncert.nic.in The increased electron density on the nitrogen atom in this compound, due to the two methyl groups, facilitates this attack.

The position of the substituents is also crucial. In the case of this compound, the methyl groups are located at positions that can effectively stabilize a positive charge that may develop on the ring during certain electrophilic aromatic substitution reactions, although the primary reactivity is associated with the hydrazine group.

Comparative Reactivity:

| Phenylhydrazine Derivative | Substituent Effect | Expected Relative Reactivity |

|---|---|---|

| (4-Nitrophenyl)hydrazine | Strongly electron-withdrawing (-NO2) | Decreased |

| Phenylhydrazine | Unsubstituted | Baseline |

| (4-Methylphenyl)hydrazine | Electron-donating (-CH3) | Increased |

| This compound | Two electron-donating (-CH3) groups | Further Increased |

Steric Hindrance Effects on Cyclocondensation Efficiency

Cyclocondensation reactions, such as the Fischer indole synthesis, are pivotal in the synthesis of heterocyclic compounds. nih.govalfa-chemistry.comwikipedia.orgbyjus.com The efficiency of these reactions can be affected by both electronic and steric factors. In the case of this compound, the steric hindrance from the methyl groups can play a role, particularly in the subsequent steps of the Fischer indole synthesis that involve the formation of a new C-C bond and cyclization.

The mechanism of the Fischer indole synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone. nih.govalfa-chemistry.comwikipedia.org A key step is the wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enehydrazine tautomer. The steric bulk of substituents on the phenyl ring can influence the accessibility of the reaction centers and the stability of the transition states.

For this compound, the methyl group at position 3 is ortho to the hydrazine moiety. This ortho-substituent can exert steric hindrance, potentially affecting the rate of the cyclization step. However, the methyl group at position 4 is para to the hydrazine and is less likely to cause significant steric hindrance at the reaction center.

Research on substituted phenylhydrazines in cyclocondensation reactions has shown that steric hindrance can have a notable impact on product yields. mdpi.com For instance, in reactions where a bulky ketone is used, the presence of an ortho-substituent on the phenylhydrazine can lead to lower yields compared to a para-substituted or unsubstituted phenylhydrazine.

| Reactant | Substituent Position | Potential Steric Hindrance | Expected Effect on Cyclocondensation Efficiency |

|---|---|---|---|

| (2-Methylphenyl)hydrazine | Ortho | High | May decrease efficiency |

| (3-Methylphenyl)hydrazine | Meta | Moderate | Less impact than ortho |

| (4-Methylphenyl)hydrazine | Para | Low | Minimal steric effect |

| This compound | Meta and Para | Moderate | Potential for some steric influence from the 3-methyl group |

Theoretical Models and Computational Approaches for Predicting Reactivity Profiles

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. bookpi.org Density Functional Theory (DFT) is a commonly used method to calculate various molecular properties that correlate with reactivity. bookpi.org

Frontier Molecular Orbital (FMO) Theory:

FMO theory is often used to explain the reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a nucleophile like this compound, a higher HOMO energy indicates a greater tendency to donate electrons. The electron-donating methyl groups are expected to raise the HOMO energy of this compound compared to unsubstituted phenylhydrazine, thus enhancing its nucleophilicity.

Molecular Electrostatic Potential (MEP):

MEP maps are useful for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. bookpi.org For this compound, the MEP would show a region of negative potential around the terminal nitrogen atom of the hydrazine group, confirming its role as the primary nucleophilic center.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies can be employed to develop mathematical models that relate the chemical structure of a series of compounds to their reactivity. nih.gov By calculating various molecular descriptors for a set of substituted phenylhydrazines, including this compound, it is possible to build a model that predicts their reactivity in specific reactions. These descriptors can include electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters), and quantum chemical parameters (e.g., HOMO/LUMO energies).

| Computational Method | Calculated Property | Relevance to Reactivity |

|---|---|---|

| DFT | HOMO Energy | Higher energy indicates greater nucleophilicity. |

| DFT | LUMO Energy | Lower energy indicates greater electrophilicity. |

| DFT | MEP | Identifies nucleophilic and electrophilic sites. |

| QSAR | Molecular Descriptors | Correlates structure with reactivity to build predictive models. |

Analytical Methodologies for Characterization and Detection of 3,4 Dimethylphenyl Hydrazine and Its Derivatives

Spectroscopic Characterization of Synthesized Derivatives (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of synthesized derivatives of (3,4-dimethylphenyl)hydrazine. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, characteristic absorption bands would be expected for N-H bonds in the hydrazine (B178648) moiety, C-H bonds of the aromatic ring and methyl groups, and C=C bonds within the aromatic ring. Specific vibrational frequencies can help confirm the presence of these key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a this compound derivative would show distinct signals for the aromatic protons, the methyl group protons, and the N-H protons of the hydrazine group. The chemical shifts, integration values, and splitting patterns of these signals provide detailed information about the electronic environment and connectivity of the protons. For instance, NMR analysis can be used to identify impurities, such as the corresponding aniline (B41778) hydrochloride, which may be present in a synthesized batch of this compound hydrochloride chemicalbook.com.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule, including the two distinct methyl carbons and the six aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective tool for both identification and quantification cdc.gov.

Table 1: Representative Spectroscopic Data for this compound Derivatives

| Technique | Functional Group / Atom | Typical Observation |

|---|---|---|

| IR Spectroscopy | N-H stretching (hydrazine) | 3200-3400 cm⁻¹ |

| C-H stretching (aromatic) | 3000-3100 cm⁻¹ | |

| C-H stretching (methyl) | 2850-2960 cm⁻¹ | |

| C=C stretching (aromatic) | 1450-1600 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.5-7.5 ppm |

| Hydrazine Protons (NH, NH₂) | δ 3.5-5.5 ppm (variable) | |

| Methyl Protons (-CH₃) | δ 2.0-2.5 ppm | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 110-150 ppm |

| Methyl Carbons (-CH₃) | δ 15-25 ppm | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the compound. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities and for assessing the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques cdc.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is a standard method for determining the purity of non-volatile organic compounds. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase rasayanjournal.co.in. The purity of this compound hydrochloride is often specified to be greater than 98.0% as determined by HPLC ruifuchemical.com. A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and positional isomers, which is critical for quality control rasayanjournal.co.in.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For hydrazines, which can be reactive, derivatization may be required prior to analysis to improve volatility and thermal stability cdc.gov. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for separating and identifying volatile impurities cdc.gov.

Table 2: Example HPLC Method Parameters for Purity Assessment of Phenylhydrazine (B124118) Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 3.5 µm) rasayanjournal.co.in |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile, Methanol) |

| Detector | UV-Vis Spectrophotometer (e.g., at 220 nm) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Application as a Reference Standard in Pharmaceutical Quality Control and Analytical Method Validation for Nitrosamine (B1359907) Compounds

A critical application of derivatives of this compound is in the role of a reference standard for the quality control of pharmaceuticals, specifically in the analysis of harmful nitrosamine impurities.

Since 2018, the detection of potentially carcinogenic nitrosamine impurities in common medications like sartans has become a major concern for regulatory agencies such as the FDA and EMA veeprho.comsigmaaldrich.com. This has necessitated the development of highly sensitive and validated analytical methods to detect and quantify these impurities at trace levels sigmaaldrich.comijpsjournal.com.

A derivative, N-nitroso (3,4-dimethylphenyl) hydrazine, serves as a highly characterized reference material that meets the stringent standards set for nitrosamine compounds veeprho.com. Such a standard is essential for a variety of applications in pharmaceutical quality control veeprho.compda.orgthermofisher.com.

Key applications include:

Analytical Method Development: A reference standard is used to develop and optimize analytical methods, such as those based on LC-MS/MS or GC-MS, which are required to achieve the necessary sensitivity and selectivity for nitrosamine analysis veeprho.comijpsjournal.comnih.gov.

Analytical Method Validation (AMV): Regulatory guidelines require that analytical methods used for quality control are properly validated to ensure they are reliable, accurate, and reproducible nih.gov. A certified reference standard is indispensable for validating key method parameters:

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of the nitrosamine impurity that can be reliably detected and quantified researchgate.net. The reference standard is used to prepare the low-concentration solutions needed for these determinations.

Accuracy: Assessing the closeness of the test results to the true value, often determined through recovery studies using the reference standard.

Precision: Measuring the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Quality Control (QC) Testing: In routine QC analysis of active pharmaceutical ingredients (APIs) and finished drug products, the reference standard is used to establish detection limits, quantify impurity levels, and ensure that any trace nitrosamine impurities remain within the strict safety limits set by regulatory bodies veeprho.com.

The use of a well-characterized reference standard like N-nitroso (3,4-dimethylphenyl) hydrazine is fundamental to the pharmaceutical industry's efforts to control nitrosamine impurities and ensure the safety and quality of medications veeprho.comfda.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.